2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester
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Overview
Description
2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester is an alpha-amino acid ester.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester has been explored in the synthesis of various compounds with potential pharmaceutical applications. For instance, compounds related to this structure have shown promising anti-inflammatory and analgesic activities, similar to ibuprofen and aspirin (Attimarad & Bagavant, 1999). Additionally, the bromination of related esters has been a subject of interest, leading to the creation of compounds with alternating acetic and propionic acid groups (Rowold & MacDonald, 1978).
Chemical Synthesis Techniques
The compound has been involved in the study of chemical synthesis techniques. For example, research has focused on the intramolecular amination of aryl halides, a process relevant to the synthesis of compounds like 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester (Noji et al., 2012). Another area of study involves the synthesis of α-bromophenylacetic acid derivatives, which are structurally similar to the compound (Ogura, Furukawa & Tsuchihashi, 1975).
Biochemical Research
Biochemical research involving this compound has also been conducted. An example is the synthesis of thioxo derivatives from similar esters, exploring their interaction with various nucleophiles (Jakubkienė, Paulauskaite & Vainilavicius, 2007). Furthermore, studies have been done on the synthesis of derivatives with potential anticancer activity, modifying the structure of related esters (Rayes et al., 2019).
Enantiomeric Purity and Synthesis
Research has been conducted on the synthesis of enantiomerically pure derivatives, starting from compounds structurally related to 2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester. This involves various steps, including resolution and crystallization to achieve high enantiomeric purities, which is significant in the development of stereochemically pure pharmaceuticals (Zhang et al., 2014).
properties
Product Name |
2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester |
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Molecular Formula |
C16H14BrClN4O4 |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
methyl 2-[8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate |
InChI |
InChI=1S/C16H14BrClN4O4/c1-20-13-12(14(24)22(16(20)25)8-11(23)26-2)21(15(17)19-13)7-9-5-3-4-6-10(9)18/h3-6H,7-8H2,1-2H3 |
InChI Key |
XXGAOTSQBKOYBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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